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Compound of Interest

Compound Name: 5-Hydroxyquinoline-8-carbonitrile

CAS No.: 936345-80-1

Cat. No.: B1497425

Get Quote

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal

chemistry. This bicyclic aromatic heterocycle, consisting of a pyridine ring fused to a phenol,

possesses a remarkable capacity for metal ion chelation, a property that underpins its diverse

and potent biological activities.[1][2] For decades, researchers have leveraged this unique

physicochemical characteristic to develop a vast library of substituted derivatives. These

compounds demonstrate a wide spectrum of pharmacological effects, including potent

antimicrobial, anticancer, and neuroprotective actions.[1][3][4][5]

This guide provides a comparative analysis of the biological activities of substituted 8-

hydroxyquinolines, moving beyond a simple catalog of findings. We will explore the causal

mechanisms behind their efficacy, present comparative experimental data, and provide

validated protocols to empower researchers in drug discovery and development. The narrative

is structured around the three most prominent and therapeutically relevant activities of the 8-

HQ scaffold.
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The long-established use of 8-hydroxyquinoline and its derivatives as antimicrobial agents

stems primarily from their ability to disrupt the delicate metal homeostasis within bacterial and

fungal cells.[6][7] This mechanism offers a robust line of attack, particularly against drug-

resistant strains.

Causality of Experimental Approach: The Chelation
Mechanism
The core principle of 8-HQ's antimicrobial action is the sequestration of essential divalent metal

ions, such as iron (Fe²⁺) and zinc (Zn²⁺). These metal ions are critical cofactors for a multitude

of metabolic enzymes involved in cellular respiration and DNA replication. By forming stable

coordination complexes with these ions, 8-HQ derivatives effectively starve the microbes of

these essential nutrients, leading to a cascade of metabolic failures and growth inhibition.[8]

Furthermore, the lipophilic nature of the 8-HQ scaffold facilitates its transport across microbial

cell membranes. The structure-activity relationship (SAR) is critical; substitutions on the

quinoline ring, particularly halogenation, can enhance this lipophilicity and, consequently, the

antimicrobial potency.[2]

Comparative Performance: In Vitro Antimicrobial
Efficacy
The minimum inhibitory concentration (MIC) is the gold standard for quantifying antimicrobial

activity. The table below compares the performance of several substituted 8-hydroxyquinolines

against clinically relevant pathogens.
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Compound/De
rivative

Target
Organism

MIC (µg/mL)
Key Structural
Feature

Reference

PH176

Methicillin-

Resistant S.

aureus (MRSA)

16 (MIC₅₀)
Undisclosed

derivative
[9]

PH265
Cryptococcus

neoformans
0.5 - 1

Undisclosed

derivative
[10]

PH276 Candida auris 0.5 - 8
Undisclosed

derivative
[10]

Clioquinol
Gram-negative

bacteria

Enhanced

activity

5-chloro-7-iodo-

8-

hydroxyquinoline

[2]

Nitroxoline A. baumannii Strong activity
5-nitro-8-

hydroxyquinoline
[2]

Note: MIC₅₀ refers to the concentration that inhibits 50% of the tested isolates.

Self-Validating Protocol: Broth Microdilution for MIC
Determination
This protocol is a cornerstone of antimicrobial susceptibility testing, providing a quantitative and

reproducible measure of a compound's activity. Its self-validating nature comes from the

inclusion of positive (microbe, no drug) and negative (no microbe) controls.

Methodology:

Preparation of Stock Solution: Dissolve the test 8-HQ derivative in dimethyl sulfoxide

(DMSO) to a high concentration (e.g., 10 mg/mL).

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the

compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

This creates a gradient of compound concentrations.
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Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S.

aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the

diluted compound. Include a positive control (wells with inoculum and medium but no

compound) and a negative control (wells with medium only).

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

MIC Determination: The MIC is visually determined as the lowest concentration of the

compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: MIC Determination

Preparation

96-Well Plate Assay

Prepare 8-HQ
Stock Solution (in DMSO)

Perform 2-Fold Serial Dilution
of 8-HQ in Growth Medium

Prepare Standardized
Microbial Inoculum

Add Inoculum to All
Test & Positive Control Wells

Incubate Plate
(e.g., 37°C, 24h)

Visually Inspect for Growth
Determine Lowest Concentration

with No Growth (MIC)
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: A Multi-Pronged Assault
Substituted 8-hydroxyquinolines represent a promising class of anticancer agents due to their

ability to attack cancer cells through multiple, often synergistic, mechanisms.[3][8] This

contrasts with many targeted therapies that can be circumvented by single-point mutations.

Causality of Experimental Approach: Key Mechanisms
of Action

Redox Cycling and ROS Generation: A primary mechanism involves the chelation of

intracellular copper ions.[11] Cancer cells often have elevated copper levels. 8-HQ-copper

complexes can participate in redox cycling reactions, catalytically generating high levels of

reactive oxygen species (ROS). This overwhelming oxidative stress damages DNA, proteins,

and lipids, ultimately triggering programmed cell death (apoptosis).[11] The choice to

measure ROS levels and apoptosis markers is a direct validation of this hypothesis.

Enzyme Inhibition: Specific 8-HQ derivatives can act as potent inhibitors of kinases crucial

for cancer cell survival and proliferation, such as Pim-1 kinase.[12] The interaction of the 8-

hydroxyquinoline 7-carboxylic acid moiety with the ATP-binding site of the kinase is a key

example of targeted inhibition.[12]

DNA Damage and Telomerase Suppression: The planar quinoline structure can intercalate

into DNA, disrupting replication and transcription.[12] Furthermore, certain platinum(II)

complexes of 8-HQ derivatives have been shown to induce significant DNA damage and

downregulate the expression of hTERT, the catalytic subunit of telomerase, which is

essential for immortalization in most cancer cells.[13]

Comparative Performance: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) value from a cytotoxicity assay is a key metric

for comparing the potency of anticancer compounds.
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Compound/De
rivative

Cancer Cell
Line

IC₅₀ (µM)
Proposed
Mechanism

Reference

8-Hydroxy-2-

quinolinecarbald

ehyde

Hep3B (Liver) ~17.5* Cytotoxicity [14]

YLN1

[Pt(QCl)Cl₂]

MDA-MB-231

(Breast)
5.49

DNA Damage,

hTERT

Suppression

[13]

YLN2

[Pt(QBr)Cl₂]

MDA-MB-231

(Breast)
7.09

DNA Damage,

hTERT

Suppression

[13]

Compound 5 PC-3 (Prostate) 1.29
Pim-1 Kinase

Inhibition
[12]

*Converted from 6.25 µg/mL for comparison.

Self-Validating Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust, colorimetric method to assess cell viability. It measures the activity

of mitochondrial reductase enzymes, which are only active in living cells. The amount of

colored formazan product is directly proportional to the number of viable cells.

Methodology:

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the test 8-HQ derivative for a

specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) control wells.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to

purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance of the purple solution using a microplate

reader at a wavelength of ~570 nm.

IC₅₀ Calculation: Calculate cell viability as a percentage relative to the vehicle-treated

control. Plot the viability against the log of the compound concentration and use a non-linear

regression to determine the IC₅₀ value.

Signaling Pathway: ROS-Mediated Apoptosis

8-HQ Derivative
+ Cu²⁺

Increased ROS
(Oxidative Stress)

Redox Cycling

Mitochondrial
Damage

Induces

Caspase
Activation

Releases Cytochrome c

Apoptosis
(Cell Death)

Executes
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Caption: ROS-mediated apoptosis induced by 8-HQ copper complexes.

Neuroprotective Activity: Combating
Neurodegeneration
Metal dyshomeostasis and oxidative stress are central to the pathology of neurodegenerative

disorders like Alzheimer's and Parkinson's disease.[5] The unique properties of 8-HQ

derivatives make them promising multifunctional therapeutic agents to combat these complex

diseases.

Causality of Experimental Approach: Targeting
Pathological Pathways

Metal Chelation: The brains of patients with Alzheimer's disease often show localized

accumulations of iron, copper, and zinc, which can promote amyloid-beta aggregation and

generate oxidative stress through Fenton-like reactions.[5] 8-HQ derivatives are designed to

be brain-permeable chelators that can sequester these excess metal ions, thereby mitigating

their neurotoxic effects.

MAO-B Inhibition: Monoamine oxidase B (MAO-B) is an enzyme that degrades

neurotransmitters like dopamine. Its activity also produces hydrogen peroxide (H₂O₂), a

source of oxidative stress in neurons.[15] Inhibiting MAO-B with 8-HQ derivatives offers a

dual benefit: it preserves dopamine levels (critical for Parkinson's disease) and reduces

oxidative damage.[5][15] This provides a clear rationale for using MAO inhibition assays as a

primary screening method.

Cholinesterase Inhibition: Some derivatives have also been developed to inhibit

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's

therapy.[15]

Comparative Performance: Neuroprotective Bioactivities
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Compound/De
rivative

Target IC₅₀
Therapeutic
Relevance

Reference

QN 19 Human BChE 1.06 nM
Alzheimer's

Disease
[15]

QN 19 Human MAO-B 4.46 µM
Parkinson's/Alzh

eimer's
[15]

M30 Metal Chelation
Fe³⁺ > Cu²⁺ >

Zn²⁺
Neuroprotection [5]

HLA-20 Metal Chelation
Fe³⁺ > Cu²⁺ >

Zn²⁺
Neuroprotection [5]

Self-Validating Protocol: In Vitro MAO-B Inhibition Assay
This fluorometric assay provides a direct measure of a compound's ability to inhibit MAO-B

enzyme activity. It is highly specific and reproducible.

Methodology:

Enzyme and Substrate Preparation: Obtain recombinant human MAO-B enzyme and a

suitable substrate/probe system (e.g., one that produces a fluorescent product like resorufin

upon oxidation).

Compound Incubation: In a black 96-well plate, pre-incubate the MAO-B enzyme with

various concentrations of the test 8-HQ derivative for a set time (e.g., 15 minutes) to allow

for binding.

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture to all

wells.

Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader

with appropriate excitation and emission wavelengths. The rate of increase in fluorescence is

proportional to the MAO-B activity.
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IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration

relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor

concentration to determine the IC₅₀ value.

Mechanism of Neuroprotection
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Caption: Dual neuroprotective mechanisms of 8-HQ derivatives.

Conclusion and Future Outlook
The 8-hydroxyquinoline scaffold continues to be a fertile ground for the development of novel

therapeutics. Its inherent metal-chelating ability provides a powerful and multifaceted

mechanism of action against a range of diseases. The comparative data clearly show that

strategic substitution on the quinoline ring is a critical determinant of biological activity and

target specificity. For instance, halogenation at the C5 and C7 positions often enhances

antimicrobial and anticancer effects, while modifications at the C2 and C5 positions have

yielded potent neuroprotective agents.[16]
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Future research will likely focus on the development of hybrid molecules that combine the 8-HQ

scaffold with other pharmacophores to achieve enhanced target specificity and synergistic

effects. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic

properties of these derivatives will be essential to translate their potent in vitro activities into

clinically successful therapies. The experimental frameworks provided herein offer a validated

starting point for researchers dedicated to unlocking the full therapeutic potential of this

remarkable chemical entity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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